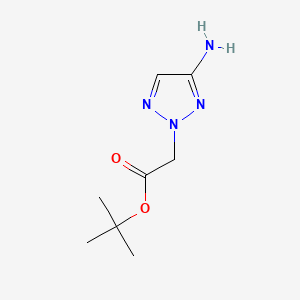
tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: , also known as BTTAA , is a chemical compound with the following molecular formula:
- It serves as a water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- The compound contains a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The tert-butyl group provides steric hindrance and stability.
C19H30N10O2
.Métodos De Preparación
Synthetic Routes:
Reaction Conditions: The synthesis typically involves copper-catalyzed click chemistry, where an azide and an alkyne react to form the triazole ring. Specific conditions may vary based on the synthetic route chosen.
Industrial Production: While BTTAA is not widely produced industrially, its water solubility and compatibility with biological systems make it valuable for research and applications.
Análisis De Reacciones Químicas
Reactions: BTTAA participates in click chemistry reactions, specifically the CuAAC reaction. It undergoes cycloaddition with azides to form triazole linkages.
Common Reagents and Conditions: Key reagents include copper(I) salts (such as copper sulfate), azides (e.g., sodium azide), and alkynes (e.g., terminal alkynes). The reaction is typically carried out in aqueous or organic solvents.
Major Products: The primary product is the triazole-linked BTTAA, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: BTTAA is used for bioconjugation, labeling, and imaging due to its water solubility and biocompatibility.
Biology: Researchers employ BTTAA for site-specific labeling of biomolecules, including proteins, nucleic acids, and carbohydrates.
Medicine: BTTAA-based probes enable targeted drug delivery and imaging in living systems.
Industry: While not directly used in large-scale industrial processes, BTTAA’s properties contribute to the development of novel materials and diagnostics.
Mecanismo De Acción
- BTTAA’s mechanism lies in its ability to form stable triazole linkages. It facilitates bioorthogonal reactions without interfering with cellular processes.
- Molecular targets and pathways depend on the specific application (e.g., protein labeling, drug delivery).
Comparación Con Compuestos Similares
Similar Compounds: Other water-soluble ligands for CuAAC include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and BTTES (bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine .
Uniqueness: BTTAA’s unique features include its water solubility, biocompatibility, and fast kinetics compared to TBTA.
Propiedades
Fórmula molecular |
C8H14N4O2 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-aminotriazol-2-yl)acetate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-10-4-6(9)11-12/h4H,5H2,1-3H3,(H2,9,11) |
Clave InChI |
YBHKHDGKBNOIPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1N=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)


![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)

![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)



![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
